7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one
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Overview
Description
7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring fused to a benzene ring, with an amino group at the 7th position and a ketone group at the 2nd position. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzylamine with a suitable ketone or aldehyde can lead to the formation of the desired benzazepine ring system. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzazepines depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting neurological disorders.
Industry: Used in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1,2,3,4-tetrahydro-1H-benzo[B]azepin-2-one: Similar structure but lacks the double bond in the ring.
7-Amino-4,5-dihydro-1H-benzo[B]azepin-3-one: Similar structure but with the ketone group at a different position.
7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a ketone group in the benzazepine ring. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZZUFANNFFZIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)NC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429110 |
Source
|
Record name | 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-92-7 |
Source
|
Record name | 7-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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